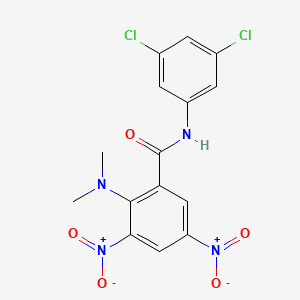![molecular formula C24H24FN3O B15153807 N-({2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B15153807.png)
N-({2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-3-(1H-imidazol-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE” is a complex organic molecule that features a combination of fluorophenyl, naphthalene, and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE” typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which undergoes a series of functional group transformations to introduce the fluorophenyl and imidazole groups. Key steps may include:
Nucleophilic substitution: to introduce the fluorophenyl group.
Etherification: to attach the methoxy group to the naphthalene ring.
Alkylation: to link the imidazole moiety via a propyl chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound “({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE” can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The fluorophenyl group can be reduced to a phenyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Conversion to phenyl derivatives.
Substitution: Introduction of various functional groups replacing the methoxy group.
Scientific Research Applications
The compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of “({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE” involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The fluorophenyl and naphthalene moieties contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE
- ({2-[(2-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE
Uniqueness
The presence of the fluorophenyl group in “({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE” imparts unique electronic properties, enhancing its binding affinity and specificity compared to its chloro- and bromo- counterparts. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C24H24FN3O |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C24H24FN3O/c25-23-9-4-2-7-20(23)17-29-24-11-10-19-6-1-3-8-21(19)22(24)16-26-12-5-14-28-15-13-27-18-28/h1-4,6-11,13,15,18,26H,5,12,14,16-17H2 |
InChI Key |
ZKWDXBALDXLAME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNCCCN3C=CN=C3)OCC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)piperidine-4-carboxamide](/img/structure/B15153735.png)
![N-(4-ethylphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B15153763.png)
![(3E)-3-{2-[4-(morpholin-4-yl)-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]hydrazinylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B15153765.png)
![4-methoxy-N-[2-nitro-4-(phenylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B15153768.png)
![4-(2,4-dimethoxyphenyl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15153775.png)
![{[4-({[(2,4-Dichlorobenzyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetic acid](/img/structure/B15153779.png)
![2-(Benzylsulfanyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B15153787.png)
![Methyl 3-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15153788.png)

![2-Benzyl-5-ethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15153799.png)
![5-[(tert-butylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15153803.png)
![3-({6-[(3,4-dimethoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)propan-1-ol](/img/structure/B15153809.png)
![Ethyl 3-{[(4-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15153816.png)
![10-(3-nitrophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15153821.png)
